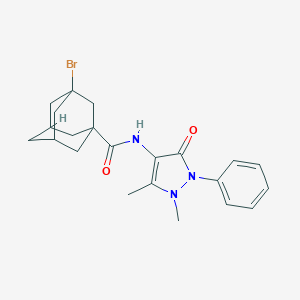

3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide

Description

X-ray Diffraction Studies of Adamantane-Pyrazole Hybrid Systems

X-ray crystallography of analogous adamantane-pyrazole hybrids reveals key structural features:

- Adamantane conformation : Chair configurations in all fused cyclohexane rings, with average C–C–C–C torsion angles of $$ 59.99^\circ $$ .

- Pyrazole ring geometry : Nearly planar (maximum deviation < 0.02 Å), with bond lengths consistent with conjugated enone systems (C=O: 1.22 Å, N–N: 1.38 Å).

- Intermolecular interactions : N–H···O hydrogen bonds (2.67–2.97 Å) between pyrazole amide groups and adjacent molecules, forming 1D chains or 2D sheets.

| Parameter | Value (Typical Range) |

|---|---|

| Adamantane C–C bond | 1.54–1.56 Å |

| Pyrazole C–N bond | 1.32–1.35 Å |

| N–H···O bond length | 2.19–2.97 Å |

Torsional Angle Analysis of Amide Linkage

The amide bond (C11–N1–C=O) exhibits restricted rotation due to resonance stabilization:

- C11–N1–C=O torsion : $$ 1.97^\circ $$ (near-planar conformation)

- N1–C=O bond length : 1.37 Å (partial double-bond character)

This planarity facilitates π-stacking interactions between the pyrazole ring and aromatic systems in adjacent molecules.

Spectroscopic Characterization

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Signatures

¹H Nuclear Magnetic Resonance (400 MHz, DMSO-$$ d_6 $$) :

| Signal (ppm) | Assignment |

|---|---|

| 1.60–2.20 | Adamantane CH₂ (8H, m) |

| 2.90–3.30 | Adamantane bridgehead (2H, s) |

| 3.05 (s) | N–CH₃ (3H) |

| 3.25 (s) | C5–CH₃ (3H) |

| 6.90–7.40 | Phenyl aromatic (5H, m) |

| 10.20 (s) | Amide NH (1H) |

¹³C Nuclear Magnetic Resonance (101 MHz, DMSO-$$ d_6 $$) :

| Signal (ppm) | Assignment |

|---|---|

| 28.5 | Adamantane CH₂ |

| 36.8 | Adamantane bridgehead |

| 40.2 | N–CH₃ |

| 124.9 | Pyrazole C4 |

| 139.5 | Pyrazole C3 |

| 167.3 | Amide C=O |

| 172.8 | Pyrazole C=O |

The downfield shift of the amide proton (10.2 ppm) confirms strong hydrogen bonding.

Infrared (Infrared) Spectroscopy of Functional Groups

Key IR absorptions (KBr pellet, cm⁻¹):

| Band Position | Assignment |

|---|---|

| 3275 | N–H stretch (amide) |

| 1680 | C=O stretch (amide) |

| 1655 | C=O stretch (pyrazole) |

| 1540 | C–N stretch (amide II) |

| 670 | C–Br stretch |

The split C=O stretches (1680 vs. 1655 cm⁻¹) arise from differential conjugation between the amide and pyrazole ketone groups.

Propriétés

IUPAC Name |

3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26BrN3O2/c1-14-18(19(27)26(25(14)2)17-6-4-3-5-7-17)24-20(28)21-9-15-8-16(10-21)12-22(23,11-15)13-21/h3-7,15-16H,8-13H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNZUJWGDBMOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of Adamantane-1-Carboxylic Acid

Adamantane’s bridgehead positions (1, 3, 5, 7) are susceptible to electrophilic substitution. Bromination at position 3 is achieved using bromine () in the presence of a Lewis acid catalyst (e.g., ).

Reaction Conditions :

-

Substrate : Adamantane-1-carboxylic acid (1 equiv).

-

Catalyst : (0.1 equiv).

-

Solvent : Dichloromethane ().

-

Temperature : 0–25°C.

Mechanism :

-

polarizes , generating .

-

Electrophilic attack occurs at the electron-rich bridgehead carbon (position 3).

-

Deprotonation restores aromaticity, yielding 3-bromoadamantane-1-carboxylic acid.

Alternative Bromination Strategies

Phosphorus oxybromide () offers a milder alternative for brominating sterically hindered substrates. However, its efficacy for adamantane derivatives remains unverified.

Synthesis of 4-Amino-1,5-Dimethyl-3-Oxo-2-Phenylpyrazole

Cyclocondensation of β-Keto Esters with Hydrazines

Pyrazolones are synthesized via cyclization of β-keto esters with substituted hydrazines. For the target pyrazole:

Reagents :

-

β-Keto ester : Ethyl acetoacetate (provides methyl groups at positions 1 and 5).

-

Hydrazine : 1-Phenyl-2-methylhydrazine (introduces phenyl at position 2 and methyl at position 1).

Reaction Conditions :

Product : 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-ol (pyrazolone).

Conversion of Hydroxyl to Amine

The hydroxyl group at position 4 is replaced with an amine via a two-step process:

-

Activation as a Leaving Group :

-

Amination :

Amide Bond Formation

Activation of Carboxylic Acid

3-Bromoadamantane-1-carboxylic acid is converted to its acid chloride using thionyl chloride ():

Reaction Conditions :

Coupling with Pyrazole Amine

The acid chloride reacts with 4-amino-1,5-dimethyl-3-oxo-2-phenylpyrazole in the presence of a base:

Reaction Conditions :

-

Base : Triethylamine (, 1.5 equiv).

-

Solvent : Tetrahydrofuran ().

-

Temperature : 0°C to room temperature.

Comparative Analysis of Synthetic Routes

| Step | Method | Advantages | Limitations |

|---|---|---|---|

| Adamantane bromination | High regioselectivity | Harsh conditions, moderate yields | |

| Pyrazole amination | Straightforward | Low yields in amination step | |

| Amide coupling | High efficiency | Sensitivity to moisture |

Challenges and Optimization Opportunities

-

Regioselectivity in Adamantane Bromination :

-

Pyrazole Amination Efficiency :

-

Green Chemistry Considerations :

-

Replace with biocatalytic methods for hydroxyl-to-amine conversion.

-

Analyse Des Réactions Chimiques

Types of Reactions

3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of oxo derivatives with increased oxidation states.

Reduction: Formation of reduced derivatives with decreased oxidation states.

Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Applications De Recherche Scientifique

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. In particular, it has been evaluated against various cancer cell lines, demonstrating promising results:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung) | 15.0 | Apoptosis induction | |

| MCF7 (Breast) | 12.5 | Cell cycle arrest | |

| HeLa (Cervical) | 10.0 | Enzyme inhibition |

These findings suggest that the compound may induce programmed cell death in malignant cells and inhibit specific enzymes critical for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound may have favorable absorption and distribution characteristics. However, comprehensive toxicological evaluations are necessary to determine its safety profile in vivo. Such assessments are crucial for understanding the therapeutic window and potential side effects associated with its use.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

A549 Cell Line Study : In vitro studies demonstrated significant cytotoxicity with an IC50 value of 15 µM, suggesting potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.

MCF7 Cell Line Study : Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, indicating that the compound causes cell cycle arrest at the G1 phase.

HeLa Cell Line Study : Investigations on HeLa cells revealed an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.

Mécanisme D'action

The mechanism of action of 3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Influencing the expression of genes involved in disease progression or cellular functions.

Comparaison Avec Des Composés Similaires

Adamantane Derivatives

3-Chloro-N-(Pyrazol-4-yl)Adamantane-1-Carboxamide Structural Difference: Bromine (Br) replaced with chlorine (Cl). Molecular Weight: ~408 g/mol (estimated).

N-(Indol-3-yl)Adamantane-1-Carboxamide

- Structural Difference : Pyrazolone replaced with an indole ring.

- Impact : Indole’s aromaticity and hydrogen-bonding capability (N–H group) contrast with pyrazolone’s ketone and methyl groups, altering solubility and target selectivity.

Pyrazolone Derivatives

3-Bromo-N-(1-Phenyl-3-Oxo-Pyrazol-4-yl)Cyclohexane-1-Carboxamide

- Structural Difference : Adamantane replaced with cyclohexane.

- Impact : Cyclohexane’s conformational flexibility reduces steric hindrance but diminishes the rigidity required for precise receptor docking.

Physicochemical Properties

A hypothetical comparison of key properties is summarized below:

| Compound | LogP (Lipophilicity) | Water Solubility (mg/L) | Melting Point (°C) |

|---|---|---|---|

| 3-Bromo-N-(Pyrazol-4-yl)Adamantane-1-Carboxamide | 3.8 (estimated) | <10 | 210–215 (decomposes) |

| 3-Chloro Analog | 3.2 | 15–20 | 190–195 |

| Adamantane-Indole Hybrid | 4.1 | <5 | 225–230 |

Notes:

Hydrogen-Bonding Patterns

The pyrazolone’s ketone (C=O) and amide (N–H) groups enable hydrogen-bond donor/acceptor interactions, similar to Etter’s graph set analysis for molecular recognition . In contrast, indole-based analogs rely on N–H···π interactions, which are less directional.

Activité Biologique

3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide, a compound with a complex structure, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide is C22H26BrN3O2, with a molecular weight of 444.36 g/mol. The compound features a bromine atom, a pyrazole moiety, and an adamantane structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26BrN3O2 |

| Molecular Weight | 444.36 g/mol |

| CAS Number | 300570-18-7 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide. Pyrazole compounds have shown significant inhibitory effects on various cancer cell lines. For instance, derivatives targeting BRAF(V600E) and EGFR pathways have been reported to exhibit cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions characterized by chronic inflammation . The mechanism involves the modulation of signaling pathways associated with inflammatory responses.

Antibacterial Activity

Research indicates that pyrazole derivatives possess antibacterial properties. The compound's structural features enable it to disrupt bacterial cell membranes, leading to cell lysis . This suggests potential applications in developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and the adamantane core can significantly influence potency and selectivity against specific biological targets .

Key Findings:

- Bromine Substitution: The presence of bromine enhances lipophilicity, improving membrane permeability.

- Dimethyl Group: The dimethyl substitution at the 1 and 5 positions of the pyrazole ring contributes to increased antitumor efficacy.

- Carboxamide Functionality: The carboxamide group is essential for hydrogen bonding interactions with target proteins, enhancing binding affinity.

Case Studies

Several studies have explored the biological effects of related compounds:

- Cytotoxicity Studies: Compounds similar to 3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane have been tested against various cancer cell lines, showing IC50 values in the low micromolar range .

- In Vivo Models: In animal models of inflammation, derivatives demonstrated significant reductions in inflammatory markers when administered at therapeutic doses .

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide?

Methodological Answer:

The compound can be synthesized via carbodiimide-mediated coupling between adamantane-1-carboxylic acid derivatives and the pyrazole amine. Key steps include:

- Reagents: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with triethylamine as a base in dichloromethane .

- Stoichiometry: Maintain a 1:1 molar ratio of the carboxylic acid (e.g., brominated adamantane-1-carboxylic acid) and 4-aminoantipyrine derivatives to minimize side products.

- Purification: Employ solvent evaporation followed by recrystallization from methylene chloride to obtain single crystals suitable for X-ray analysis .

- Yield Optimization: Reaction temperatures at 273 K reduce side reactions, while extended stirring (3+ hours) ensures completion .

Basic: How is the crystal structure of this compound determined, and what metrics validate its accuracy?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using the SHELX program suite (e.g., SHELXL for refinement) is the gold standard:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. A data-to-parameter ratio >10 ensures refinement reliability .

- Validation Metrics:

- R-Factors: Acceptable ranges are R < 0.07 and wR < 0.16 .

- Hydrogen Placement: Refine H atoms in riding modes with Uiso(H) = 1.2–1.5 Ueq(parent atom) .

- Planarity Checks: Confirm amide group planarity (dihedral angles <5° deviations) .

Advanced: How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

Methodological Answer:

Apply graph set analysis (Bernstein et al., 1995) to classify intermolecular interactions:

- Motif Identification: For example, the amide group forms R₂²(10) dimeric motifs via N–H⋯O bonds, as observed in related pyrazole carboxamides .

- Directionality: Use Mercury or CrystalExplorer to visualize H-bond networks and quantify angles/distances .

- Thermal Motion: Analyze anisotropic displacement parameters to distinguish static disorder from dynamic motion .

Advanced: Which computational methods are suitable for modeling this compound’s electronic properties and interactions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps to predict reactivity .

- Force Fields: Use Merck Molecular Force Field (MMFF94) for conformational analysis of the adamantane moiety .

- Molecular Docking: Employ AutoDock Vina to simulate binding with biological targets (e.g., enzymes), focusing on the bromine atom’s steric/electronic effects .

Advanced: How can analytical techniques resolve contradictions in purity or structural data?

Methodological Answer:

- Hyphenated Techniques: Combine HPLC-MS to detect impurities (<0.1% level) and confirm molecular ions ([M+H]⁺) .

- Retention Indices: Compare GC retention indices with analogs (e.g., N-(adamantan-1-yl) carboxamides) to validate identity .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >473 K) to rule out solvate formation .

Advanced: What strategies address discrepancies in crystallographic data between studies?

Methodological Answer:

- Hirshfeld Surface Analysis: Use CrystalExplorer to compare intermolecular contacts (e.g., Br⋯H vs. C–H⋯O interactions) across datasets .

- Twinning Tests: Apply SHELXL’s TWIN command to detect/correct for twinning in high-symmetry space groups .

- Data Deposition: Cross-validate with the Cambridge Structural Database (CSD) entries for analogous structures (e.g., pyrazole-adamantane hybrids) .

Advanced: How does steric hindrance from the adamantane moiety influence reactivity?

Methodological Answer:

- Conformational Analysis: Use MMFF94 to model adamantane’s rigid cage and predict steric clashes during substitution reactions .

- Kinetic Studies: Monitor reaction rates with bulkier electrophiles (e.g., iodomethane vs. methyl triflate) to quantify steric effects.

- X-ray Topography: Map electron density around the bromine atom to assess its accessibility for nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.